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Compound of Interest

Compound Name: cc214-2

Cat. No.: B15621954

Audience: Researchers, scientists, and drug development professionals.

Introduction

CC-214-2 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of the
mechanistic target of rapamycin (mTOR) kinase.[1][2] It distinguishes itself from allosteric
inhibitors like rapamycin by directly targeting the kinase domain of mTOR, thereby blocking the
activity of both mTOR Complex 1 (mTORC1) and mTORCZ2.[1][3] This dual inhibition leads to a
more comprehensive blockade of the mTOR signaling pathway, which is frequently
hyperactivated in various human cancers. Preclinical studies have demonstrated the anti-tumor
activity of CC-214-2 following oral administration in various cancer models, including prostate
cancer and glioblastoma.[1][2][3]

These application notes provide a summary of the mechanism of action of CC-214-2 and
detailed protocols for its formulation and administration via oral gavage in mice, a standard
procedure for preclinical in vivo efficacy and pharmacokinetic studies.

Mechanism of Action: Dual mMTORC1/mTORC2
Inhibition

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and
survival. It is centered around two distinct multiprotein complexes, mTORC1 and mTORC2.
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e mTORCI1 controls protein synthesis and cell growth by phosphorylating downstream targets
such as S6 kinase (S6K) and elF4E-binding protein 1 (4E-BP1).

e mMTORC2 regulates cell survival and cytoskeletal organization, partly by phosphorylating Akt
at serine 473 (S473), which is required for its full activation.

CC-214-2 exerts its anti-neoplastic effects by inhibiting the kinase activity of mTOR within both
complexes, leading to the suppression of rapamycin-resistant signaling pathways and a potent
induction of autophagy.[2][3][4]
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Caption: mTOR signaling pathway inhibition by CC-214-2.

Quantitative Data Summary

The following tables summarize key quantitative data for CC-214-2. Specific values for
pharmacokinetic and efficacy studies are often study-dependent and may not all be publicly
available.

Table 1: Physicochemical Properties of CC-214-2

Property Value Source

Molecular Formula C25H25Ns04 Inferred from structure
Molecular Weight 459.5 g/mol Inferred from structure
Appearance Solid General knowledge

| Solubility | Poorly soluble in water | General knowledge |

Table 2: Pharmacokinetic Parameters of CC-214-2 in Mice (Oral Gavage) Note: Specific
pharmacokinetic values from nonclinical studies are not readily available in the public domain.
The data below are illustrative placeholders based on typical preclinical compounds and should
be determined experimentally.
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Species/Str

Dose

Parameter Symbol Value . Vehicle
ain (mgl/kg)
Peak .
Determine e.g., 0.5%
Plasma .
. Cmax Experiment  Mouse e.g., 50 MC, 0.1%
Concentrati
ally Tween-80
on
Time to Peak Determine e.g., 0.5%
Concentratio Tmax Experimentall  Mouse e.g., 50 MC, 0.1%
n y Tween-80
Determine e.g., 0.5%
Half-Life t1/2 Experimentall  Mouse e.g., 50 MC, 0.1%
y Tween-80

| Oral Bioavailability | %F | Reported as "Orally Available"[1] | Mouse | e.g., 50 | e.g., 0.5% MC,

0.1% Tween-80 |

Table 3: Preclinical Efficacy of CC-214-2 (Oral Gavage) in Xenograft Models

Cancer Animal
Model Model

PC3
Prostate

Xenograft
Cancer

(Mouse)

Dose
(mglkg) &
Schedule

Up to 100
mglkg

Vehicle

Not
Specified

Efficacy
Source
Outcome

Significant,

dose- and
schedule-
dependent [2]
tumor

growth

inhibition.

| Glioblastoma | Orthotopic Xenograft (Mouse) | Not Specified | Not Specified | Significantly

inhibited tumor growth. |[3] |

Experimental Protocols
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Protocol 1: Preparation of CC-214-2 Formulation for Oral
Gavage

Given the poor aqueous solubility of many kinase inhibitors, a suspension is a common and
effective formulation for oral gavage. This protocol provides a starting point for preparing a
suspension in a standard aqueous vehicle.

Materials:
e CC-214-2 powder
e Vehicle components:
o Methylcellulose (MC) or Carboxymethylcellulose sodium (CMC-Na)
o Tween-80 (Polysorbate 80)
o Sterile water or saline (0.9% NaCl)
o Mortar and pestle (optional, for particle size reduction)
» Sterile conical tubes (15 mL or 50 mL)
e Magnetic stirrer and stir bar
¢ Analytical balance and weigh boats
e Spatula
Procedure:

» Vehicle Preparation (Example: 0.5% MC with 0.1% Tween-80 in Water): a. To prepare 10 mL
of vehicle, weigh 50 mg of methylcellulose. b. Heat approximately 5 mL of sterile water to 60-
80°C. Add the methylcellulose powder and stir vigorously to disperse. c. Add the remaining 5
mL of cold sterile water and continue to stir in a cold water bath until a clear, viscous solution
forms. d. Add 10 pL of Tween-80 to the solution and mix thoroughly. e. Store the prepared
vehicle at 4°C.
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e Dose Calculation: a. Determine the required concentration (mg/mL) based on the desired
dose (mg/kg) and dosing volume (typically 5-10 mL/kg). b. Formula: Concentration (mg/mL)
= Dose (mg/kg) / Dosing Volume (mL/kg) c. Example: For a 50 mg/kg dose and a 10 mL/kg
dosing volume, the required concentration is 5 mg/mL.

e Suspension Preparation: a. Accurately weigh the required amount of CC-214-2 powder. For
10 mL of a 5 mg/mL suspension, weigh 50 mg of CC-214-2. b. If particles are large, gently
grind the powder in a mortar and pestle to a fine consistency. c. Transfer the powder to a
sterile conical tube. d. Add a small volume (e.g., 1-2 mL) of the prepared vehicle to the
powder to create a paste. Mix thoroughly with a spatula or by vortexing to ensure the powder
is fully wetted and no clumps remain. e. Gradually add the remaining vehicle in small
portions, mixing thoroughly after each addition, until the final volume is reached. f. Place a
sterile magnetic stir bar in the tube and stir the suspension continuously for at least 15-30
minutes before dosing to ensure homogeneity.

o Pre-Dosing Preparation: a. Before drawing each dose, vortex or stir the suspension
vigorously to ensure it is uniformly mixed. b. Visually inspect the formulation for any signs of
precipitation or instability.

Protocol 2: Oral Gavage Administration Procedure in
Mice
This protocol outlines the steps for safe and effective oral gavage administration in mice. All

procedures should be performed in accordance with approved Institutional Animal Care and
Use Committee (IACUC) protocols.

Materials:

e Prepared CC-214-2 formulation

o Appropriately sized syringes (e.g., 1 mL)

o Oral gavage needles (feeding needles):
o Typically 20-22 gauge for adult mice.

o Use flexible plastic or stainless steel needles with a ball-tip to prevent tissue damage.
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e Animal scale
Procedure:

o Animal Preparation: a. Weigh the mouse immediately before dosing to calculate the precise
volume to be administered. b. Formula: Dose Volume (mL) = [Weight (kg) x Dosing Volume
(mL/kg)]

e Restraint: a. Proper restraint is critical for safety. Handle the mice for several days prior to
the experiment to acclimate them. b. Gently scruff the mouse by grasping the loose skin over
the neck and shoulders with the thumb and forefinger. This should immobilize the head and
prevent the animal from biting. c. Hold the mouse in a vertical position to straighten the path
to the esophagus.

e Needle Insertion and Administration: a. Fill the syringe with the calculated volume of the CC-
214-2 suspension, ensuring it remains well-mixed. b. Gently insert the gavage needle into
the side of the mouth, just behind the incisors. c. Advance the needle along the roof of the
mouth toward the back of the throat. The animal will typically swallow as the needle reaches
the pharynx. d. Allow the needle to pass smoothly into the esophagus. Never force the
needle. If resistance is met, withdraw it completely and reposition. e. Once the needle is
correctly placed (it should advance to a pre-measured depth without resistance), slowly
depress the syringe plunger over 2-3 seconds to administer the formulation. f. Administering
the liquid too quickly can cause reflux and aspiration.

o Post-Administration: a. After administration, gently withdraw the needle in a single, smooth
motion. b. Return the mouse to its cage and monitor it for at least 15 minutes for any
immediate signs of distress, such as difficulty breathing or fluid emerging from the nose or
mouth, which could indicate accidental tracheal administration. c. Continue to monitor the
animals according to the study protocol.
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Caption: Experimental workflow for an in vivo oral gavage study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15621954?utm_src=pdf-body-img
https://www.benchchem.com/product/b15621954?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

References

1. Use of core modification in the discovery of CC214-2, an orally available, selective
inhibitor of mMTOR kinase - PubMed [pubmed.ncbi.nim.nih.gov]

2. researchgate.net [researchgate.net]

3. The mTOR kinase inhibitors, CC214-1 and CC214-2, preferentially block the growth of
EGFRuvlll-activated glioblastomas - PubMed [pubmed.ncbi.nim.nih.gov]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for Oral Gavage
Administration of CC-214-2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b15621954+#oral-gavage-administration-of-cc214-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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